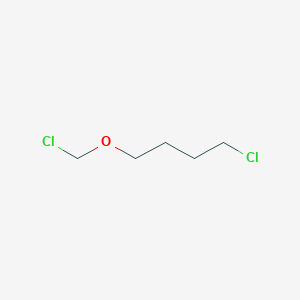
rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid (Rac-MTCP) is an important organic compound in the field of organic chemistry. It is a cyclopropane derivative with a trifluoromethyl group in the 2-position and a methyl group in the 1-position. Rac-MTCP is used in various areas of research, including medicinal chemistry, biochemistry, and synthetic organic chemistry.
Wissenschaftliche Forschungsanwendungen
Rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is used in various scientific research applications. It has been used in medicinal chemistry as a potential therapeutic agent for the treatment of cancer and other diseases. In biochemistry, it has been used as a model compound to study the structure and function of proteins and enzymes. In synthetic organic chemistry, it has been used as a starting material for the synthesis of other cyclopropane derivatives.
Wirkmechanismus
The mechanism of action of rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is not fully understood. However, it is believed to interact with enzymes and proteins, leading to changes in their structure and function. It is also believed to interact with other molecules, leading to changes in their chemical and physical properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid are still being studied. Preliminary studies suggest that it may have anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the activity of certain enzymes and proteins in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
Rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a high solubility in organic solvents. It is also stable and has a low toxicity. However, it is not water-soluble and is not very stable in basic solutions.
Zukünftige Richtungen
Future research on rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid should focus on its potential therapeutic applications, its mechanism of action, and its biochemical and physiological effects. Additionally, further research should be done to explore the potential of rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid as a starting material for the synthesis of other cyclopropane derivatives. Finally, further studies should be done to explore the advantages and limitations of rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid for use in laboratory experiments.
Synthesemethoden
Rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid can be synthesized through a variety of methods, including the reductive cyclization of the corresponding epoxide, the reaction of a trifluoromethyl-substituted chlorocyclopropane with a Grignard reagent, and the reaction of a trifluoromethyl-substituted chlorocyclopropane with a nucleophile. The most common and reliable method is the reductive cyclization of the corresponding epoxide. This method involves the reaction of an epoxide with an aldehyde in the presence of a reducing agent, such as sodium borohydride, to form a cyclopropane derivative.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "1,1,1-trifluoro-2-chloroethane", "methylmagnesium bromide", "cyclopropane", "carbon dioxide", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium sulfate", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Preparation of (1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropane", "React 1,1,1-trifluoro-2-chloroethane with methylmagnesium bromide to obtain 1,1,1-trifluoro-2-methylpropane", "React 1,1,1-trifluoro-2-methylpropane with cyclopropane in the presence of a Lewis acid catalyst to obtain (1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropane", "Step 2: Preparation of rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid", "React (1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropane with carbon dioxide in the presence of sodium borohydride to obtain (1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid", "Purify the product by acidification with acetic acid, followed by extraction with diethyl ether", "Wash the organic layer with water, dry over sodium sulfate, and evaporate the solvent to obtain the desired product" ] } | |
CAS-Nummer |
2137544-92-2 |
Molekularformel |
C6H7F3O2 |
Molekulargewicht |
168.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



